molecular formula C11H12N2O2 B8753306 1H-Indazole-3-carboxylic acid, 5-(1-methylethyl)-

1H-Indazole-3-carboxylic acid, 5-(1-methylethyl)-

Cat. No.: B8753306
M. Wt: 204.22 g/mol
InChI Key: DCSHNMUQECGXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropylindazole-3-carboxylic acid is a heterocyclic organic compound with a unique structure that includes an indazole ring substituted with an isopropyl group at the 5-position and a carboxylic acid group at the 3-position. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-isopropylindazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of isatins and dimethyl sulfoxide (DMSO) in a one-pot cascade reaction. This process includes the generation of α,β-unsaturated methylvinylsulfoxide, followed by amide bond cleavage and ring closure . Another approach involves the use of t-BuOK/DMF system without special initiators or additives, which enables the preparation of N-substituted indole-3-carboxylates in high yields .

Industrial Production Methods: Industrial production methods for 5-isopropylindazole-3-carboxylic acid are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropylindazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed:

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of halogenated and nitrated derivatives.

Comparison with Similar Compounds

Uniqueness: 5-Isopropylindazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at the 5-position and the carboxylic acid group at the 3-position enhances its reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-propan-2-yl-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-6(2)7-3-4-9-8(5-7)10(11(14)15)13-12-9/h3-6H,1-2H3,(H,12,13)(H,14,15)

InChI Key

DCSHNMUQECGXQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NN=C2C(=O)O

Origin of Product

United States

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